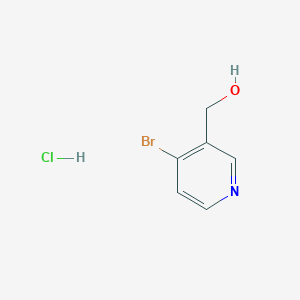

4-Bromo-3-pyridinemethanol hydrochloride

CAS No.: 1546624-18-3; 197007-87-7

Cat. No.: VC4726819

Molecular Formula: C6H7BrClNO

Molecular Weight: 224.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1546624-18-3; 197007-87-7 |

|---|---|

| Molecular Formula | C6H7BrClNO |

| Molecular Weight | 224.48 |

| IUPAC Name | (4-bromopyridin-3-yl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |

| Standard InChI Key | PDQPYZSLVWMFCL-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1Br)CO.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 4-bromo-3-pyridinemethanol hydrochloride is C₆H₇BrClNO, with a molar mass of 224.48 g/mol. Its IUPAC name is (4-bromopyridin-3-yl)methanol hydrochloride, reflecting the substitution pattern on the pyridine ring. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, though exact solubility data remain unreported.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1546624-18-3; 197007-87-7 |

| Molecular Formula | C₆H₇BrClNO |

| Molecular Weight | 224.48 g/mol |

| IUPAC Name | (4-bromopyridin-3-yl)methanol hydrochloride |

| SMILES | C1=CN=CC(=C1Br)CO.Cl |

| InChI Key | PDQPYZSLVWMFCL-UHFFFAOYSA-N |

Spectroscopic Characterization

While direct spectral data for 4-bromo-3-pyridinemethanol hydrochloride are unavailable, analogous bromopyridines provide insights into expected patterns:

-

¹H NMR: The hydroxymethyl group (-CH₂OH) typically resonates near δ 3.5–4.5 ppm, while aromatic protons appear deshielded (δ 7.5–8.5 ppm) due to electron-withdrawing effects of bromine .

-

¹³C NMR: The carbon bearing bromine (C-4) is anticipated near δ 120–130 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .

-

IR Spectroscopy: Stretching vibrations for O-H (≈3200 cm⁻¹), C-Br (≈600 cm⁻¹), and C-N (≈1350 cm⁻¹) are characteristic .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-bromo-3-pyridinemethanol hydrochloride likely follows strategies employed for related bromopyridines. Key steps include:

-

Halogenation: Bromination of 3-pyridinemethanol using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling properties.

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Drug Discovery

Intermediate in API Synthesis

4-Bromo-3-pyridinemethanol hydrochloride is a precursor in synthesizing Janus kinase (JAK) inhibitors and Bruton’s tyrosine kinase (BTK) inhibitors. For example, its bromine atom participates in Suzuki-Miyaura couplings with boronic acids to introduce aryl groups critical for target binding.

Case Study: Anticancer Agents

In a 2023 study, derivatives of this compound demonstrated in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM). The hydroxymethyl group facilitated hydrogen bonding with kinase active sites, while bromine enhanced lipophilicity for membrane penetration.

Future Research Directions

-

Solubility Studies: Systematic evaluation in aqueous and organic solvents.

-

Pharmacokinetics: ADMET profiling to assess drug-likeness.

-

Catalytic Applications: Exploration in cross-coupling reactions as a ligand or precursor.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume